3-(5-Bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
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Overview
Description
3-(5-Bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is a complex organic compound that belongs to the class of pyrrolo[3,4-c]pyrrole derivatives. These compounds are known for their unique electronic properties and are often used in organic electronics and optoelectronic devices. The presence of bromothiophene and thiophene groups in the molecule contributes to its high electron mobility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:
Coupling Reaction: The brominated thiophene is then coupled with a pyrrolo[3,4-c]pyrrole core using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to improve yield and reduce reaction times. The use of automated reactors and in-line purification systems ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.
Substitution: Sodium azide, potassium thiolate, dimethylformamide (DMF) as solvent.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding hydrogenated product.
Substitution: Formation of azide or thiolate derivatives.
Scientific Research Applications
3-(5-Bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione has a wide range of applications in scientific research, including:
Organic Electronics: Used as a semiconductor material in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its high electron mobility and stability.
Optoelectronics: Employed in organic light-emitting diodes (OLEDs) and organic photodetectors for its excellent light absorption and emission properties.
Material Science: Utilized in the development of novel materials with tunable electronic and optical properties for advanced technological applications.
Biological Research: Investigated for its potential use in bioimaging and biosensing due to its fluorescent properties.
Mechanism of Action
The mechanism of action of 3-(5-Bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione involves its interaction with electronic and photonic systems. The compound’s molecular structure allows for efficient charge transport and light absorption/emission, making it suitable for use in electronic and optoelectronic devices. The presence of electron-donating and electron-withdrawing groups in the molecule facilitates the tuning of its electronic properties, enabling its application in various technological fields.
Comparison with Similar Compounds
Similar Compounds
Dithieno[3,2-b2′,3′-d]thiophene (DTT): Known for its high charge mobility and extended π-conjugation, making it suitable for organic electronics.
4,8-Di(5-bromothiophen-2-yl)benzo[1,2-c4,5-c’]bis[1,2,5]thiadiazole: Used in photovoltaics and as fluorescent sensors due to its electron donor-acceptor properties.
Uniqueness
3-(5-Bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione stands out due to its unique combination of bromothiophene and thiophene groups, which provide high electron mobility and stability. Its ability to undergo various chemical reactions and its wide range of applications in organic electronics and optoelectronics further highlight its versatility and importance in scientific research.
Properties
IUPAC Name |
4-(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-1-thiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39BrN2O2S2/c1-5-9-12-20(7-3)18-32-27(22-14-11-17-36-22)25-26(30(32)35)28(23-15-16-24(31)37-23)33(29(25)34)19-21(8-4)13-10-6-2/h11,14-17,20-21H,5-10,12-13,18-19H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJFPKGBQVGKRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1C(=C2C(=C(N(C2=O)CC(CC)CCCC)C3=CC=C(S3)Br)C1=O)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39BrN2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732535 |
Source
|
Record name | 3-(5-Bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40732535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
603.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1308671-90-0 |
Source
|
Record name | 3-(5-Bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40732535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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